Cas no 2227808-63-9 (rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)

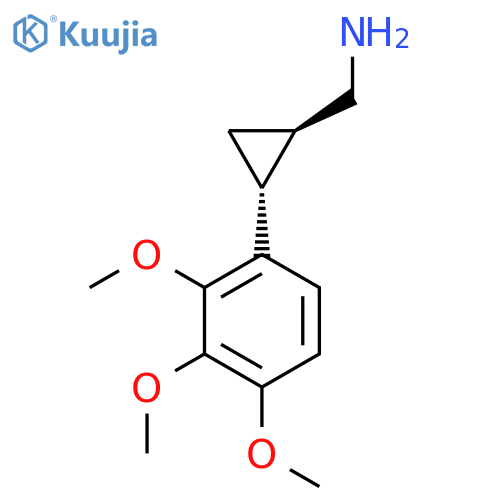

2227808-63-9 structure

商品名:rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine

rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine

- EN300-1812479

- 2227808-63-9

- rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine

-

- インチ: 1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3/t8-,10+/m0/s1

- InChIKey: JYSJLPJDIUWEAP-WCBMZHEXSA-N

- ほほえんだ: O(C)C1C(=C(C=CC=1[C@@H]1C[C@H]1CN)OC)OC

計算された属性

- せいみつぶんしりょう: 237.13649347g/mol

- どういたいしつりょう: 237.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 53.7Ų

rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812479-0.5g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-1.0g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1812479-10.0g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1812479-1g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 1g |

$1299.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-5g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 5g |

$3770.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-0.25g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 0.25g |

$1196.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-2.5g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 2.5g |

$2548.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-0.05g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 0.05g |

$1091.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-10g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1812479-5.0g |

rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |

2227808-63-9 | 5g |

$3770.0 | 2023-06-03 |

rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

2227808-63-9 (rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量